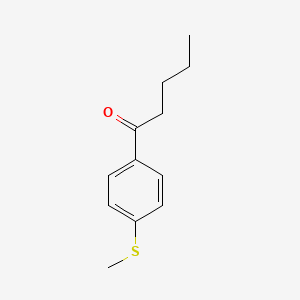

1-(4-Methylsulfanylphenyl)pentan-1-one

Description

1-(4-Methylsulfanylphenyl)pentan-1-one is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a 4-methylsulfanylphenyl group. Cathinones, as a class, are β-keto amphetamine analogs known for their stimulant effects, primarily acting as monoamine reuptake inhibitors .

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEDDLXWLZCMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylsulfanylphenyl)pentan-1-one typically involves the reaction of 4-methylsulfanylbenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 4-methylsulfanylbenzaldehyde reacts with pentan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylsulfanylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid (nitration), halogens (halogenation), sulfuric acid (sulfonation).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro, halo, and sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)pentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)pentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 1-(4-Methylsulfanylphenyl)pentan-1-one with similar compounds:

Notes:

- Pharmacological Activity: While 4-MEAP and MDPV exhibit confirmed stimulant effects via monoamine transporter inhibition, the methylsulfanyl variant’s activity remains speculative. Sulfur-containing groups in other cathinones (e.g., thiophene derivatives) are associated with prolonged half-lives due to reduced oxidative metabolism .

- Synthesis : Synthetic routes for similar compounds often involve Friedel-Crafts acylation or ketone formation via Grignard reactions. For example, 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one is synthesized from benzodioxole precursors .

Pharmacokinetic and Toxicity Considerations

- Metabolism : Sulfur-containing groups, such as methylsulfanyl, may resist cytochrome P450-mediated oxidation, leading to slower clearance compared to halogenated analogs (e.g., 4-bromo derivatives) .

- Toxicity : Structural analogs like α-PVP and MDPV are linked to severe cardiovascular and neuropsychiatric effects (e.g., cardiotoxicity, psychosis) . The methylsulfanyl group could introduce unique toxicophores, such as sulfoxide metabolites, which may contribute to oxidative stress .

Regulatory Status

- By contrast, MDPV and α-PVP are internationally regulated under Schedule II of the UN Convention on Psychotropic Substances .

Biological Activity

1-(4-Methylsulfanylphenyl)pentan-1-one, also known as 4'-(methylthio)butyrophenone, is a compound of significant interest in pharmacological research due to its structural similarity to other butyrophenone derivatives, which are known for their diverse biological activities, particularly in the treatment of psychiatric disorders. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a phenyl ring with a methylthio substituent and a pentanone moiety, which contributes to its unique properties and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 198.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may interact with various neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Its structural similarity to haloperidol suggests potential antipsychotic properties, possibly mediated through dopamine D2 receptor antagonism.

Key Mechanisms:

- Dopamine Receptor Interaction : Similar to other butyrophenones, it may exert effects on dopamine receptors, influencing mood and behavior.

- Serotonin Receptor Modulation : Potential interactions with serotonin receptors could contribute to anxiolytic or antidepressant effects.

Pharmacological Investigations

The compound has been investigated for its potential therapeutic applications in various conditions:

- Antipsychotic Activity : Preliminary studies suggest that it may exhibit antipsychotic-like effects comparable to established medications.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly mitigating oxidative stress in neuronal cells.

Case Studies

Several case studies have explored the effects of synthetic cathinones, including derivatives like this compound. These studies often focus on the pharmacokinetics and toxicology associated with use in recreational contexts.

- Clinical Observations : A study reported that individuals using similar compounds exhibited symptoms such as agitation and tachycardia, suggesting significant sympathomimetic activity (Zaami et al., 2018) .

- Toxicological Reports : In emergency settings, cases of acute toxicity related to synthetic cathinones have been documented, highlighting the need for further research into the safety profile of such compounds (Palamar et al., 2019) .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Haloperidol | Antipsychotic | Well-studied |

| Mephedrone | Stimulant | Associated with dependence |

| 4-Methylmethcathinone (4-MMC) | Stimulant/Empathogen | Popular in recreational use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.